molecular formula C7H7Cl2N3O B14483738 N''-(2,6-Dichloro-4-hydroxyphenyl)guanidine CAS No. 66266-74-8

N''-(2,6-Dichloro-4-hydroxyphenyl)guanidine

Katalognummer: B14483738
CAS-Nummer: 66266-74-8
Molekulargewicht: 220.05 g/mol
InChI-Schlüssel: UYPVBTFZGIPAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2,6-dichloro-4-hydroxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine typically involves the reaction of 2,6-dichloro-4-hydroxyaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .

Industrial Production Methods

Industrial production of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine: Characterized by the presence of a guanidine group attached to a 2,6-dichloro-4-hydroxyphenyl moiety.

    N’'-(2,6-Dichloro-4-hydroxyphenyl)urea: Similar structure but with a urea group instead of a guanidine group.

    N’'-(2,6-Dichloro-4-hydroxyphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group

Uniqueness

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine is unique due to its specific guanidine functionality, which imparts distinct chemical and biological properties. The presence of the guanidine group enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

66266-74-8

Molekularformel

C7H7Cl2N3O

Molekulargewicht

220.05 g/mol

IUPAC-Name

2-(2,6-dichloro-4-hydroxyphenyl)guanidine

InChI

InChI=1S/C7H7Cl2N3O/c8-4-1-3(13)2-5(9)6(4)12-7(10)11/h1-2,13H,(H4,10,11,12)

InChI-Schlüssel

UYPVBTFZGIPAEY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)N=C(N)N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.